2-Methylimidazo[1,2-a]pyrazin-3-amine
Overview
Description
2-Methylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused bicyclic system containing both imidazole and pyrazine rings, with a methyl group at the 2-position and an amine group at the 3-position.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, a closely related class of compounds, have been shown to possess a broad range of biological activity . They have been used in the treatment of various conditions such as insomnia and brain dysfunctions .
Mode of Action
It’s known that 2-methylimidazo[1,2-a]pyridine, a similar compound, reacts with bromine and iodine, providing 3-halo-2-methyl-1h-imidazo[1,2-a]pyridinium trihalides .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been characterized with regard to a broad spectrum of biological effects, suggesting they may interact with multiple biochemical pathways .
Result of Action
3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, a related compound, has shown antimicrobial properties against staphylococcus aureus .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, the class of compounds to which it belongs, can undergo various radical reactions for direct functionalization . These reactions can involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Cellular Effects
Related compounds have shown a broad range of biological effects, including antimicrobial properties . For instance, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, a derivative of 2-methylimidazo[1,2-a]pyridine, has shown antimicrobial properties against Staphylococcus aureus .
Molecular Mechanism
It is known that the compound can react with bromine and iodine, leading to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .
Metabolic Pathways
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be involved in a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrazine core. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyrazine ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Methylimidazo[1,2-a]pyrazin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]quinoxaline: Contains a quinoxaline ring, which is a fused benzene and pyrazine ring.
Pyrazolo[1,5-a]quinoxaline: Features a pyrazole ring fused with a quinoxaline ring.
Uniqueness
2-Methylimidazo[1,2-a]pyrazin-3-amine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and development .
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyrazin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-7(8)11-3-2-9-4-6(11)10-5/h2-4H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJRPACSRGTESK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CN=CC2=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717365 | |
Record name | 2-Methylimidazo[1,2-a]pyrazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27955-52-8 | |
Record name | 2-Methylimidazo[1,2-a]pyrazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylimidazo[1,2-a]pyrazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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